5-Bromo-2-methoxyphenylboronic acid
Overview
Description
5-Bromo-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
5-Bromo-2-methoxyphenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the transition metals, such as palladium, which act as catalysts in these reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boronic acid group in the compound transfers an organyl group to the transition metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a critical biochemical pathway. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects include the formation of new organic compounds through the creation of these bonds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is often performed in aqueous environments and can be influenced by the pH of the solution . Additionally, the presence of a transition metal catalyst, typically palladium, is crucial for the reaction to occur .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The nature of these interactions involves the formation of covalent bonds between the boronic acid group and the hydroxyl or amino groups of biomolecules, leading to the creation of stable complexes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophilic groups present in enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, toxic and adverse effects have been observed, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can be metabolized through oxidative deamination and demethylation processes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its overall activity and function. The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for the compound’s activity, as it allows for precise interactions with target biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 5-bromo-2-methoxyphenyl halides using boronic acid derivatives. The reaction typically employs a palladium catalyst and a base under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
5-Bromo-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
Uniqueness
5-Bromo-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions where other boronic acids may not perform as effectively .
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRLSHRAYPFXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404006 | |
Record name | 5-Bromo-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-45-1 | |
Record name | 5-Bromo-2-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89694-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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